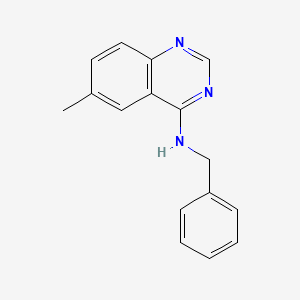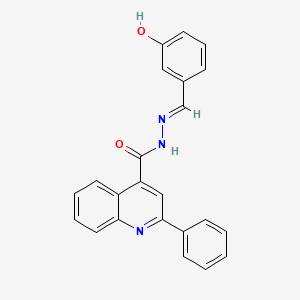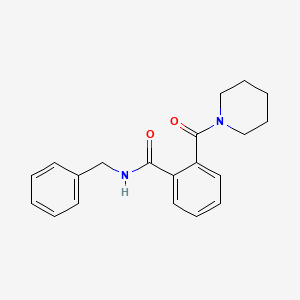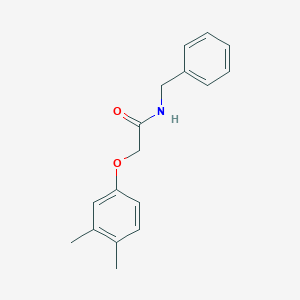
N-benzyl-6-methyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-6-methyl-4-quinazolinamine” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazolinone derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazoline derivatives, including N-benzyl-6-methyl-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are integral in synthesizing luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems enhances the electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, certain derivatives are being investigated as colorimetric pH sensors and nonlinear optical materials due to their promising photoluminescence and electroluminescence properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biosensors
N-benzyl-6-methyl-4-quinazolinamine derivatives have been utilized in developing biosensors. For instance, a carbon paste electrode modified with a quinazoline derivative showed excellent characteristics for electrocatalytic oxidization, enabling the determination of glutathione and amoxicillin in biological and pharmaceutical samples. This demonstrates the potential of quinazoline-based compounds in electrochemical sensors, offering a sensitive and selective method for analyzing important biomolecules and drugs (Karimi-Maleh et al., 2014).
Antitumor Activity
Derivatives of N-benzyl-6-methyl-4-quinazolinamine have shown antitumor effects against various malignancies. For example, certain quinazoline scaffolds demonstrated inhibitory effects on hepatocellular carcinoma (HCC) by downregulating inflammatory mediators like interleukin-6 (IL-6) and reducing oxidative and metabolic stress. This suggests that these compounds could be potential drug candidates for treating HCC and possibly other types of cancer, highlighting their therapeutic significance (Keshari et al., 2017).
Antibacterial Agents
Research has also identified the potential of N-benzyl-6-methyl-4-quinazolinamine derivatives as antibacterial agents. Specific modifications to the quinazoline structure have yielded compounds with significant antibacterial activity against multidrug-resistant strains of bacteria. This aspect of quinazoline research is crucial in the face of growing antibiotic resistance, offering a pathway to develop new antibacterial drugs with novel mechanisms of action (Van Horn et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-8-15-14(9-12)16(19-11-18-15)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEXMRVGHLTXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methylquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)


![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)



![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)


![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)
![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)